An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-phenylisoxazole-5-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-phenylisoxazole-5-carboxylate
Introduction
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6] The 3,5-disubstituted isoxazole motif, in particular, serves as a versatile building block for more complex molecular architectures. Ethyl 3-phenylisoxazole-5-carboxylate is a key intermediate in this class, valued for the synthetic handles it offers—an ester for amide coupling and a stable phenyl group for tuning steric and electronic properties. This guide provides a comprehensive overview of its synthesis and rigorous characterization, designed for researchers and professionals in the field of chemical and pharmaceutical development.
PART 1: Synthesis Methodologies
The construction of the 3,5-disubstituted isoxazole core can be approached through several reliable synthetic strategies. The most prevalent and efficient method is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. An alternative, classical approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.
The [3+2] Cycloaddition Approach: A Modern Standard
Principle and Rationale:
The 1,3-dipolar cycloaddition is the most widely reported and effective method for isoxazole synthesis.[7][8] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[7] The concerted, pericyclic mechanism of this reaction generally leads to high regioselectivity and yield, making it a preferred route.[7] For the synthesis of ethyl 3-phenylisoxazole-5-carboxylate, the key precursors are benzonitrile oxide, generated in situ from benzaldehyde oxime, and ethyl propiolate, an electrophilic alkyne.[9]
The in situ generation of the nitrile oxide is critical as this species is unstable and can dimerize. Common methods for its generation involve the oxidation of an aldoxime using mild oxidizing agents like chloramine-T or N-chlorosuccinimide (NCS).[10][11] This avoids the isolation of the potentially hazardous nitrile oxide intermediate.
Reaction Mechanism Visualization:
The diagram below illustrates the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by the concerted [3+2] cycloaddition with ethyl propiolate to yield the target isoxazole.
Caption: In-situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.
Detailed Experimental Protocol:
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.21 g, 10.0 mmol) and ethyl propiolate (1.08 g, 11.0 mmol, 1.1 eq) in 30 mL of a suitable solvent such as ethanol or tetrahydrofuran (THF).[9][10]
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) in the same solvent. Alternatively, a solution of Chloramine-T can be used.[10]
-
Reaction: Add a catalytic amount of a base, such as triethylamine (0.2 mL), to neutralize the generated HCl. Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., succinimide). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ethyl 3-phenylisoxazole-5-carboxylate as a solid.
Alternative Route: Condensation of a β-Dicarbonyl Compound
Principle and Rationale:
A classical and also effective method involves the cyclocondensation of a β-ketoester with hydroxylamine.[12][13] For this specific target, ethyl benzoylacetate serves as the β-ketoester.[13] The reaction proceeds by initial formation of an oxime with the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. This method is straightforward but can sometimes lead to regioisomeric mixtures if the β-dicarbonyl is not symmetric. However, with ethyl benzoylacetate, the regioselectivity is well-defined, favoring the desired 3-phenyl-5-carboxylate isomer.
Experimental Workflow Visualization:
This diagram outlines the key steps from starting materials to the final purified product using the condensation method.
Caption: Workflow for the condensation synthesis of the target isoxazole.
PART 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized ethyl 3-phenylisoxazole-5-carboxylate requires a multi-technique analytical approach.
Spectroscopic and Physical Data
The following table summarizes the expected analytical data for the title compound.
| Analytical Technique | Expected Result / Observation |
| Appearance | White to off-white solid |
| Melting Point | Approx. 65-68 °C (Varies with purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.21 (s, 1H, Isoxazole C4-H), 4.49 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.7, 159.5, 157.1, 130.8, 129.1, 127.6, 127.2, 103.5, 62.4, 14.2 |
| IR (KBr, cm⁻¹) | ~3130 (C-H, isoxazole), ~3060 (C-H, aromatic), ~1735 (C=O, ester), ~1610 (C=N), ~1580 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spec. (ESI-MS) | m/z 218.07 [M+H]⁺ for C₁₂H₁₁NO₃ |
Interpretation of Characterization Data
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¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The multiplet around 7.8-7.4 ppm confirms the presence of the phenyl group. A key signal is the singlet observed around 7.21 ppm, which is characteristic of the lone proton at the C4 position of the isoxazole ring. The quartet and triplet in the upfield region are classic signals for an ethyl ester group.
-
¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Signals in the 160s ppm range correspond to the ester carbonyl and the two carbons of the isoxazole ring (C3 and C5). The aromatic carbons appear in the 127-131 ppm range, and the diagnostic C4 of the isoxazole is found at approximately 103.5 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The strong absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. The band at ~1610 cm⁻¹ is characteristic of the C=N bond within the isoxazole ring, while aromatic C=C stretching bands appear near 1580 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₂NO₃, confirming the molecular formula.
Conclusion
This guide outlines robust and reliable methods for the synthesis of ethyl 3-phenylisoxazole-5-carboxylate, a valuable intermediate in chemical synthesis and drug development. The primary [3+2] cycloaddition route offers high efficiency and regioselectivity, while the classical condensation method provides a viable alternative. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and ensure the purity of the final product. The protocols and data presented herein serve as a solid foundation for researchers undertaking the synthesis of this and related isoxazole derivatives.
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules. Available at: [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Available at: [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Available at: [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Available at: [Link]
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016). Inflammation. Available at: [Link]
-
Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. (2018). ResearchGate. Available at: [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.org. Available at: [Link]
-
One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. (n.d.). ResearchGate. Available at: [Link]
-
Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024). ResearchGate. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. Available at: [Link]
-
3,5-Disubstituted isoxazole derivative. (n.d.). ResearchGate. Available at: [Link]
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). ijpsr.com. Available at: [Link]
-
Three-Component Coupling Catalyzed by Phosphine: Preparation of α-Amino γ-Oxo Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). chem.wisc.edu. Available at: [Link]
-
Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... (n.d.). ResearchGate. Available at: [Link]
-
Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Reaction of ethyl benzoylacetate. (n.d.). ResearchGate. Available at: [Link]
-
Reactivity of benzylamine with ethyl propiolate. (n.d.). ResearchGate. Available at: [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). National Institutes of Health. Available at: [Link]
-
Ethyl propiolate. (n.d.). Wikipedia. Available at: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Available at: [Link]
-
Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. (n.d.). NINGBO INNO PHARMCHEM. Available at: [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). ResearchGate. Available at: [Link]
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Available at: [Link]
-
Benzaldehyde oxime. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 10. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
